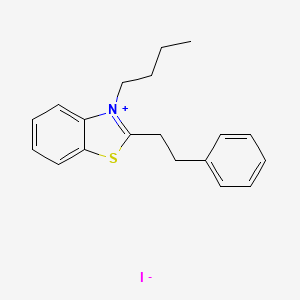![molecular formula C14H15N5O4 B5187895 4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide](/img/structure/B5187895.png)
4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide typically involves multiple steps. One common route starts with the preparation of 3,5-dimethyl-4-nitropyrazole, which is then reacted with acetyl chloride to form 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl chloride. This intermediate is subsequently reacted with 4-aminobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Aplicaciones Científicas De Investigación
4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: A precursor in the synthesis of the target compound.
4-Aminobenzamide: Another precursor used in the synthesis.
Pyrazolo[3,4-b]pyridine derivatives: Known for their pharmacological properties.
Uniqueness
4-[[2-(3,5-Dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a benzamide moiety makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-8-13(19(22)23)9(2)18(17-8)7-12(20)16-11-5-3-10(4-6-11)14(15)21/h3-6H,7H2,1-2H3,(H2,15,21)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAKNPGZPJQQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)N)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5187821.png)
![4-methoxy-N-[(Z)-1-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5187824.png)
![N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B5187837.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5187848.png)
![N-(5-bromo-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5187864.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5187865.png)

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5187873.png)
![5-[4-(benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5187880.png)
![[5-methyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B5187885.png)

![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
